Tetraarsenic trisulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12512-13-9 |

|---|---|

Molecular Formula |

As4S3 |

Molecular Weight |

395.9 g/mol |

IUPAC Name |

3,5,7-trithia-1,2,4,6-tetrarsatricyclo[2.2.1.02,6]heptane |

InChI |

InChI=1S/As4S3/c5-1-2-3(1)7-4(5)6-2 |

InChI Key |

JCPHOCJLRLGAMC-UHFFFAOYSA-N |

SMILES |

S1[As]2S[As]3[As]1[As]3S2 |

Canonical SMILES |

S1[As]2S[As]3[As]1[As]3S2 |

Other CAS No. |

12512-13-9 |

Synonyms |

Tetraarsenic trisulfide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Tetraarsenic Trisulfide (As₄S₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraarsenic trisulfide (As₄S₃), a compound with a rich history in traditional medicine and emerging applications in modern science, exists primarily in two polymorphic forms: α-dimorphite and β-dimorphite. Understanding the precise three-dimensional arrangement of atoms within these crystal structures is paramount for elucidating their physicochemical properties and potential therapeutic applications. This technical guide provides a comprehensive analysis of the crystal structures of α- and β-dimorphite, detailing the experimental protocols for their synthesis and structural determination via single-crystal X-ray diffraction. Quantitative crystallographic data are presented in structured tables for comparative analysis, and a logical workflow of the structure determination process is visualized.

Introduction

This compound is a molecular arsenic sulfide (B99878) that has garnered interest for its unique structural chemistry and potential pharmacological activities. The compound crystallizes into two principal orthorhombic polymorphs, α-dimorphite and β-dimorphite, both belonging to the space group Pnma.[1] These polymorphs are composed of discrete As₄S₃ molecules, which possess a cage-like structure with C₃ᵥ symmetry.[1] This structure consists of a triangular pyramid of four arsenic atoms, with sulfur atoms bridging three of the apical edges.[1] The arrangement and packing of these molecules within the crystal lattice define the distinct properties of each polymorph.

This guide will delve into the detailed crystal structures of both α- and β-dimorphite, presenting a comparative analysis of their crystallographic parameters. Furthermore, it will outline the key experimental methodologies required for the synthesis of high-quality single crystals and their subsequent analysis by X-ray diffraction.

Crystal Structure of this compound Polymorphs

The crystal structures of both α- and β-dimorphite have been determined through single-crystal X-ray diffraction studies. While both share the same space group, Pnma, they differ in their unit cell dimensions and, consequently, the packing of the As₄S₃ molecules.[1]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for α-dimorphite and β-dimorphite, facilitating a clear comparison between the two polymorphs.

Table 1: Unit Cell Parameters of As₄S₃ Polymorphs

| Polymorph | a (Å) | b (Å) | c (Å) | Volume (ų) | Z | Crystal System | Space Group |

| α-dimorphite | 9.12 | 7.99 | 10.10 | 735.2 | 4 | Orthorhombic | Pnma |

| β-dimorphite | 11.21 | 9.90 | 6.58 | 729.9 | 4 | Orthorhombic | Pnma |

Data sourced from Whitfield (1970, 1973) as cited in multiple sources.[1]

Table 2: Selected Interatomic Distances of As₄S₃ Polymorphs

| Polymorph | Mean As–As Distance (Å) | Mean As–S Distance (Å) |

| α-dimorphite | 2.45 | 2.21 |

| β-dimorphite | Not explicitly stated, but molecules are similar to α-dimorphite. | Not explicitly stated, but molecules are similar to α-dimorphite. |

Data for α-dimorphite sourced from Whitfield (1973).[1]

Note: A comprehensive list of atomic coordinates, individual bond lengths, and bond angles would be derived from the full crystallographic information files (CIFs), which are the standard format for reporting crystal structure data.

Experimental Protocols

The determination of the crystal structure of this compound relies on two critical experimental stages: the synthesis of high-quality single crystals and the analysis of these crystals using single-crystal X-ray diffraction.

Synthesis and Crystal Growth

The synthesis of this compound polymorphs for crystallographic analysis typically involves the reaction of elemental arsenic and sulfur. The growth of single crystals suitable for X-ray diffraction is a meticulous process that requires slow, controlled conditions to allow for the formation of a well-ordered lattice.

3.1.1. Vapor Transport Method (Conceptual Protocol)

A common method for growing single crystals of chalcogenide materials is chemical vapor transport. While specific literature detailing the growth of dimorphite via this method is sparse, a general protocol can be outlined:

-

Reactant Preparation: High-purity elemental arsenic and sulfur are weighed in a stoichiometric ratio (4:3).

-

Ampoule Sealing: The reactants are placed in a quartz ampoule, which is then evacuated to a high vacuum and sealed.

-

Furnace Gradient: The sealed ampoule is placed in a two-zone tube furnace, creating a temperature gradient. The reactant zone is heated to a higher temperature (e.g., 400-500 °C) to vaporize the As₄S₃, while the growth zone is maintained at a slightly lower temperature.

-

Crystal Growth: Over a period of several days to weeks, the gaseous As₄S₃ molecules sublime and deposit in the cooler zone, forming single crystals. The specific temperatures and gradient will determine which polymorph (α or β) crystallizes.

3.1.2. Slow Evaporation from Solution (Conceptual Protocol)

Crystals can also be grown from a solution by slow evaporation of a suitable solvent.

-

Dissolution: Synthetic As₄S₃ powder is dissolved in an appropriate solvent (e.g., carbon disulfide, toluene) to create a saturated or near-saturated solution.

-

Controlled Evaporation: The solution is placed in a vessel with a loosely fitting cover to allow for very slow evaporation of the solvent over an extended period.

-

Crystallization: As the solvent evaporates, the concentration of As₄S₃ increases, leading to nucleation and the gradual growth of single crystals.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the typical steps involved in determining the crystal structure of an As₄S₃ polymorph using a single-crystal X-ray diffractometer.

3.2.1. Crystal Mounting and Data Collection

-

Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope.

-

Mounting: The crystal is mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled (e.g., to 100 K) to reduce thermal vibrations of the atoms. X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.

3.2.2. Structure Solution and Refinement

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Data Reduction: The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., absorption).

-

Structure Solution: The initial positions of the arsenic and sulfur atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares method to achieve the best possible fit between the observed diffraction data and the data calculated from the crystallographic model.[1] The quality of the final structure is assessed by the R-factor, which should be as low as possible.

Workflow and Visualization

The process of this compound crystal structure analysis can be visualized as a logical workflow, from initial synthesis to the final refined structure.

Conclusion

The crystal structure analysis of this compound reveals two distinct polymorphic forms, α- and β-dimorphite, both of which are based on the packing of discrete As₄S₃ molecules. A thorough understanding of their atomic arrangements, facilitated by the experimental protocols of synthesis and single-crystal X-ray diffraction detailed herein, is fundamental for advancing research into the material's properties and potential applications. The provided quantitative data and workflow visualization serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development who are investigating this intriguing arsenic sulfide compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of α-Dimorphite and β-Dimorphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and synthesis of the two polymorphs of arsenic sulfide, α-dimorphite and β-dimorphite (As₄S₃). It is intended to serve as a detailed resource for researchers in materials science, chemistry, and pharmacology, consolidating crystallographic data, experimental synthesis protocols, and the thermodynamic relationship between the two phases.

Discovery and Historical Context

Dimorphite was first identified and described by the Italian mineralogist Arcangelo Scacchi in 1850 from fumaroles in the Phlegraean Fields near Naples, Italy. Scacchi distinguished two distinct crystalline forms based on their different morphologies and axial ratios, which he named dimorphite I and dimorphite II. These correspond to what are now known as α-dimorphite and β-dimorphite, respectively. For over a century, the exact nature of dimorphite was a subject of debate, with some questioning whether it was a distinct mineral or a morphological variant of orpiment (As₂S₃). The existence of As₄S₃ as a stable compound with two polymorphic forms was definitively confirmed through the synthesis and crystallographic analysis of these phases in the latter half of the 20th century.

Crystallographic and Physicochemical Properties

α-Dimorphite is the low-temperature polymorph, while β-dimorphite is the high-temperature form. The phase transition between the two is reversible and occurs at approximately 130-140°C. Both polymorphs are built from discrete As₄S₃ molecules with C₃ᵥ symmetry, where a triangular pyramid of arsenic atoms is bridged by three sulfur atoms along the apical edges. The differences between the α and β forms arise from the different packing of these molecular units in the crystal lattice.

The key crystallographic and physical properties of α- and β-dimorphite are summarized in the table below for easy comparison.

| Property | α-Dimorphite | β-Dimorphite |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pnma | Pnma |

| Unit Cell Parameters | a = 9.12 Å, b = 7.99 Å, c = 10.10 Å | a = 11.21 Å, b = 9.90 Å, c = 6.58 Å |

| Z (formula units per cell) | 4 | 4 |

| Calculated Density | 3.58 g/cm³ | 3.60 g/cm³ |

| Color | Yellow to Orange | Orange-Yellow |

| Stability | Stable at room temperature | Stable above ~130°C |

Synthesis of α-Dimorphite and β-Dimorphite

The synthesis of pure α- and β-dimorphite can be achieved through the direct reaction of elemental arsenic and sulfur in the correct stoichiometric ratio. The specific polymorph obtained is controlled by the thermal conditions during and after the initial reaction.

Experimental Protocol for the Synthesis of α-Dimorphite

This protocol is based on the methods described in the foundational work on synthetic dimorphite.

Materials:

-

High-purity arsenic powder (99.999%)

-

High-purity sulfur powder (99.999%)

-

Quartz ampoule (heavy-walled)

-

Tube furnace with temperature control

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Stoichiometric Weighing: Inside an inert atmosphere glovebox, weigh out arsenic and sulfur in a 4:3 molar ratio. For example, to synthesize a 5-gram batch, use 3.74 g of arsenic (As, molar mass ≈ 74.92 g/mol ) and 1.26 g of sulfur (S, molar mass ≈ 32.07 g/mol ).

-

Loading the Ampoule: Transfer the precisely weighed powders into a clean, dry quartz ampoule.

-

Evacuation and Sealing: Attach the ampoule to a vacuum line and evacuate to a pressure of at least 10⁻⁴ Torr. While under vacuum, carefully seal the ampoule using a high-temperature torch.

-

Heating Profile:

-

Place the sealed ampoule in a tube furnace.

-

Slowly heat the ampoule to 300°C over a period of 12 hours. This slow heating rate is crucial to prevent the build-up of excessive sulfur vapor pressure, which could lead to an explosion.

-

Hold the temperature at 300°C for 24 hours to ensure a complete reaction between the arsenic and sulfur, forming a molten As₄S₃ phase.

-

Slowly cool the ampoule to room temperature over a period of 48 hours. This slow cooling allows for the crystallization of the thermodynamically stable low-temperature α-phase.

-

-

Product Recovery: Once at room temperature, carefully open the ampoule in an inert atmosphere to recover the crystalline α-dimorphite product.

Experimental Protocol for the Synthesis of β-Dimorphite

The synthesis of β-dimorphite involves the same initial reaction as for α-dimorphite, followed by a specific annealing and quenching procedure to trap the high-temperature phase.

Materials:

-

Same as for α-dimorphite synthesis.

Procedure:

-

Follow steps 1-3 from the α-dimorphite synthesis protocol.

-

Heating Profile:

-

Place the sealed ampoule in a tube furnace.

-

Slowly heat the ampoule to 300°C over 12 hours.

-

Hold the temperature at 300°C for 24 hours to ensure the formation of molten As₄S₃.

-

Cool the ampoule to 150°C and hold at this temperature for 72 hours. This annealing step ensures the complete conversion of any other phases to the β-dimorphite structure, which is stable at this temperature.

-

-

Quenching: After the annealing period, rapidly remove the ampoule from the furnace and quench it in a bath of ice water or liquid nitrogen. This rapid cooling prevents the β-dimorphite from converting back to the α-phase.

-

Product Recovery: Carefully open the ampoule in an inert atmosphere to recover the crystalline β-dimorphite product.

Phase Relationship and Transformation

The relationship between α-dimorphite and β-dimorphite is a classic example of temperature-dependent polymorphism. The transformation from the α to the β phase is an endothermic process that can be observed using techniques such as differential scanning calorimetry (DSC) or high-temperature X-ray diffraction.

The logical workflow for the synthesis and phase control of dimorphite can be visualized as follows:

In-depth Technical Guide to the Thermodynamic Stability of Tetraarsenic Trisulfide Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraarsenic trisulfide (As₄S₃), a molecular compound of arsenic and sulfur, is known to exist in different solid-state forms, or polymorphs. The arrangement of molecules in the crystal lattice of these polymorphs dictates their physical and chemical properties, including thermodynamic stability. Understanding the thermodynamic relationships between these polymorphs is crucial for applications in materials science, geology, and, increasingly, in the pharmaceutical field, where the stability of active pharmaceutical ingredients is paramount. This technical guide provides a comprehensive overview of the thermodynamic stability of the known polymorphs of this compound, detailing their structural characteristics, phase transitions, and the experimental methodologies used in their analysis.

Polymorphs of this compound

This compound primarily exists in two well-characterized polymorphic forms: α-dimorphite and β-dimorphite. Both polymorphs are composed of discrete, cage-like As₄S₃ molecules with C₃ᵥ symmetry. The arsenic atoms form a triangular pyramid with sulfur atoms bridging the three apical arsenic atoms.

-

α-Dimorphite: This is the low-temperature, stable form of this compound at ambient conditions.

-

β-Dimorphite: This is the high-temperature polymorph, which is stable above a certain transition temperature. It is also referred to as paradimorphite.

Both α- and β-dimorphite crystallize in the orthorhombic system with the space group Pnma. The key difference between them lies in their unit cell dimensions and the packing of the As₄S₃ molecules within the crystal lattice.

Quantitative Thermodynamic Data

The thermodynamic stability of a polymorph is determined by its Gibbs free energy (G), which is a function of enthalpy (H) and entropy (S) at a given temperature (T), as described by the equation G = H - TS. The polymorph with the lowest Gibbs free energy under a specific set of conditions is the most stable.

Table 1: Standard Thermodynamic Functions of Formation and Standard Entropies of Arsenic Sulfides at T = 298 K

| Compound | -ΔHᵤ°₂₉₈, kJ/mol | -ΔGᵤ°₂₉₈, kJ/mol | S°₂₉₈, J/(mol K) |

| As₄S₃ | 140.6 ± 4.2 | 136.7 ± 4.2 | 245.3 ± 9.2 |

Data obtained from EMF measurements.

The relative stability of the α and β polymorphs is understood through the thermodynamics of their phase transitions.

Phase Transitions and Relative Stability

The interconversion between the α and β polymorphs of this compound is a key aspect of their thermodynamic relationship. Calorimetric studies have revealed a complex series of phase transitions.

A structural phase transition from the low-temperature β-form to the α-form occurs at approximately 422 K (149 °C). This transition is characterized by a small enthalpy change. Shortly thereafter, at around 432 K (159 °C), a second transition occurs from the α-form to a plastic-crystalline γ-phase. This latter transition has a more significant enthalpy change. Upon cooling, the γ-phase transforms back to the β-phase at approximately 391 K (118 °C), exhibiting thermal hysteresis.

The following table summarizes the thermodynamic data for these phase transitions.

Table 2: Thermodynamic Data for the Phase Transitions of As₄S₃

| Transition | Transition Temperature (T) | Enthalpy of Transition (ΔH) | Entropy of Transition (ΔS) |

| β → α | 422 K (149 °C) | 0.611 kJ/mol | 1.45 J/(mol K) |

| α → γ (plastic crystal) | 432 K (159 °C) | 13.04 kJ/mol | 30.18 J/(mol K) |

| Melting | 491 K (218 °C) | 1.64 kJ/mol | 3.34 J/(mol K) |

The small enthalpy of the β to α transition suggests that the two crystalline forms are energetically very similar. The transition to a plastic-crystalline phase indicates that the molecules gain significant rotational freedom before the crystal melts. The very low entropy of fusion is characteristic of plastic crystals.

Based on the transition temperatures, α-dimorphite is the thermodynamically stable form at room temperature, while β-dimorphite is the stable form at higher temperatures (above 149 °C). This enantiotropic relationship can be visualized with a Gibbs free energy diagram.

Experimental Protocols

Synthesis of this compound Polymorphs

A general method for the synthesis of this compound is the direct reaction of the constituent elements in their stoichiometric ratio.

Materials:

-

High-purity arsenic powder (99.999%)

-

High-purity sulfur powder (99.999%)

-

Quartz ampoule

-

Tube furnace

Procedure:

-

Arsenic and sulfur powders are weighed in a 4:3 molar ratio and placed in a clean quartz ampoule.

-

The ampoule is evacuated to a pressure of approximately 10⁻⁵ Torr and sealed.

-

The sealed ampoule is placed in a tube furnace and slowly heated to a temperature above the melting point of sulfur (e.g., 450 °C) to initiate the reaction.

-

The temperature is held at the reaction temperature for an extended period (e.g., 24-48 hours) to ensure complete reaction. The ampoule may be rocked or agitated to promote mixing.

-

To obtain crystalline material, the product is then purified by sublimation. The ampoule is placed in a two-zone furnace to create a temperature gradient. The polycrystalline material is heated at one end, and crystals are allowed to grow in the cooler zone.

-

Selective crystallization of the α and β polymorphs can be controlled by the temperature of the crystallization zone and the subsequent cooling rate. Slow cooling from a temperature below the β-α transition temperature will favor the formation of β-dimorphite, which will then convert to α-dimorphite upon further cooling. Quenching from a temperature above the transition may yield metastable β-dimorphite at room temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with phase transitions as a function of temperature.

Instrument:

-

A calibrated Differential Scanning Calorimeter (e.g., Perkin-Elmer DSC-2 or similar).

Procedure:

-

A small amount of the As₄S₃ sample (typically 5-10 mg) is hermetically sealed in an aluminum or gold-plated stainless steel pan. For studies involving sublimation, vapor-pressure pans that can withstand an internal pressure of at least 2 bar should be used.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell. The sample chamber is continuously flushed with a slow stream of inert gas, such as pure and dry helium, to ensure a stable thermal atmosphere.

-

The system is cooled to a sub-ambient temperature (e.g., using a liquid nitrogen bath) and then heated at a constant rate (e.g., 10 K/min) over the temperature range of interest (e.g., from 100 K to 500 K).

-

The heat flow to the sample is recorded as a function of temperature. Endothermic and exothermic events, such as phase transitions and melting, are observed as peaks or shifts in the baseline of the DSC thermogram.

-

The onset temperature of a transition is determined from the intersection of the baseline with the tangent of the leading edge of the peak. The enthalpy of transition (ΔH) is calculated by integrating the area of the transition peak. The entropy of transition (ΔS) is then calculated using the equation ΔS = ΔH/T, where T is the transition temperature in Kelvin.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is used to determine the crystal structure of the polymorphs, including unit cell parameters and atomic positions.

Instrument:

-

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

Procedure:

-

A suitable single crystal of the As₄S₃ polymorph (typically with dimensions of 0.1-0.3 mm) is selected under a microscope.

-

The crystal is mounted on a goniometer head using a suitable adhesive or oil.

-

The goniometer head is placed on the diffractometer, and the crystal is centered in the X-ray beam.

-

A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans). The data collection is typically performed at a controlled temperature (e.g., room temperature for α-dimorphite or a higher temperature for in-situ studies of β-dimorphite).

-

The collected diffraction intensities are corrected for various factors, including Lorentz-polarization effects and absorption.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined using least-squares methods against the experimental diffraction data to optimize the atomic coordinates, displacement parameters, and other structural parameters. The final refined structure provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal.

Visualizations

Logical Relationship of As₄S₃ Polymorphs

Caption: Phase transitions of this compound polymorphs.

Experimental Workflow for Thermodynamic Characterization

Caption: Workflow for the synthesis and thermodynamic analysis of As₄S₃.

An In-depth Technical Guide to the Quantum Mechanical Modeling of the As₄S₃ Molecule

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The α-As₄S₃ molecule, known mineralogically as dimorphite, represents a class of arsenic sulfide (B99878) compounds with a unique cage-like structure. Understanding its electronic and vibrational properties is crucial for applications in materials science and for contextualizing the behavior of arsenic-based compounds in biological systems. Quantum mechanical modeling, particularly using Density Functional Theory (DFT), provides a powerful, non-experimental method for elucidating these properties at an atomic level. This guide details the theoretical and computational approaches for modeling As₄S₃, presents a compilation of calculated and experimental data, and outlines the standard experimental protocols for its characterization.

Molecular Structure and Polymorphism

The As₄S₃ molecule exhibits a distinct structure where four arsenic atoms form a triangular pyramid, with sulfur atoms bridging the three arsenic atoms at the base with the apical arsenic atom.[1] This arrangement results in a molecule with idealized C₃ᵥ symmetry.[1]

Experimental studies, primarily single-crystal X-ray diffraction, have confirmed the existence of two polymorphs at room temperature, α-dimorphite and β-dimorphite, both belonging to the orthorhombic space group Pnma.[1] While the molecular units are similar, the crystal packing differs between the two phases. Ab initio quantum chemical calculations have also explored other potential molecular configurations of As₄S₃, predicting at least three distinct stable isomers.[2][3][4]

Quantum Mechanical Modeling: Methodology

Quantum mechanical modeling allows for the prediction of molecular properties by solving the Schrödinger equation. For a molecule of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[5][6] The typical workflow involves geometry optimization, followed by frequency analysis to confirm a true energy minimum and to predict vibrational spectra.

Computational Protocol

A standard computational protocol for modeling the As₄S₃ molecule is as follows:

-

Initial Structure: An initial 3D coordinate file for the As₄S₃ molecule is generated, often based on experimental crystallographic data.[1]

-

Geometry Optimization: The electronic structure and forces on each atom are calculated. The atomic positions are then adjusted iteratively to minimize the total energy of the system until the forces on all atoms are negligible. This process yields the most stable, or "optimized," geometry of the molecule in the gas phase.

-

Vibrational Frequency Calculation: After optimization, the second derivatives of the energy with respect to atomic positions are calculated. This "Hessian" matrix is used to determine the vibrational frequencies and normal modes. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

-

Property Calculation: Using the optimized geometry and electronic wavefunction, various properties can be calculated, including Raman and Infrared (IR) spectra, electronic properties like the HOMO-LUMO gap, and dipole moments.[3][4]

Data Presentation: Calculated vs. Experimental

The accuracy of computational models is benchmarked against experimental data. The following tables summarize key quantitative data from both theoretical calculations and experimental measurements.

Molecular Geometry

Ab initio calculations provide detailed bond lengths and angles for the isolated molecule.[3] These can be compared to the mean distances observed in the solid-state crystal structure determined by X-ray diffraction.[1]

Table 1: Comparison of Calculated and Experimental Geometries for α-As₄S₃ (dimorphite)

| Parameter | Bond | Calculated Value (Å or °)[3] | Experimental Value (Å or °)[1] |

|---|---|---|---|

| Bond Lengths | As-As | 2.462 - 2.524 Å | 2.45 Å (mean) |

| As-S | 2.241 - 2.270 Å | 2.21 Å (mean) | |

| Bond Angles | S-As-S | 84.7 - 98.59° | N/A |

| | As-S-As | 81.0 - 102.4° | N/A |

Crystal Structure

X-ray diffraction provides precise information about the unit cell of the crystalline material.

Table 2: Experimental Crystal Structure Data for As₄S₃ Polymorphs

| Parameter | α-dimorphite[1] | β-dimorphite[1] |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pnma | Pnma |

| Unit Cell (a) | 9.12 Å | 11.21 Å |

| Unit Cell (b) | 7.99 Å | 9.90 Å |

| Unit Cell (c) | 10.10 Å | 6.58 Å |

| Molecules per Cell (Z) | 4 | 4 |

Vibrational Spectroscopy

Simulated Raman spectra from DFT calculations can be compared with experimental spectra to validate the computational model and aid in the assignment of vibrational modes.

Table 3: Key Experimental Raman Peaks for Arsenic Sulfides

| Material | Major Raman Peak (cm⁻¹) | Assignment/Associated Structure | Reference |

|---|---|---|---|

| g-As₂S₃ | ~340 | Symmetric vibrations of AsS₃ pyramids | [7] |

| As₄S₄ | ~190 | Vibrations of As₄S₄ "molecules" | [7] |

| α-As | ~230 | Vibrations of amorphous Arsenic |[7] |

Note: Specific calculated Raman frequencies for the distinct As₄S₃ isomers are predicted and can be used to identify these molecules if they are discovered experimentally.[2][3]

Experimental Protocols

Single-Crystal X-ray Diffraction

This is the primary technique for determining the precise 3D arrangement of atoms in a crystal.

-

Methodology: A single crystal of α- or β-dimorphite is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector. The structure is solved using direct methods (e.g., application of Sayre's equation) and Fourier methods. The atomic positions and thermal parameters are then refined anisotropically using a least-squares algorithm to minimize the difference between observed and calculated diffraction intensities.[1]

-

Data Output: Unit cell dimensions, space group, atomic coordinates, and bond lengths/angles.[1]

Raman Spectroscopy

This technique probes the vibrational modes of a molecule, providing a structural fingerprint.

-

Methodology: A sample is irradiated with a monochromatic laser source (e.g., He-Ne laser at 632.8 nm).[7] The scattered light is collected and passed through a spectrophotometer (e.g., DFS-24).[7] The frequency shift between the incident and scattered light corresponds to the vibrational frequencies of the molecule's bonds.

-

Data Output: A spectrum showing Raman intensity as a function of frequency shift (in cm⁻¹).

Visualization of Molecular Structure

The cage-like structure of the As₄S₃ molecule, as determined by the methods described, can be visualized.

Conclusion and Applications

Quantum mechanical modeling provides indispensable insights into the structural, electronic, and vibrational properties of the As₄S₃ molecule. DFT calculations successfully reproduce experimental geometric parameters and offer predictive power for spectroscopic analysis. This detailed atomic-level understanding is fundamental for the rational design of new materials based on arsenic chalcogenides. For professionals in drug development, this information contributes to the broader knowledge base of arsenic compound chemistry, which is essential for understanding the mechanisms of action and toxicity profiles of arsenic-containing therapeutics and toxins.

References

- 1. researchgate.net [researchgate.net]

- 2. www2.jpgu.org [www2.jpgu.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Computational Studies of Molybdenum-Containing Metal–Sulfur and Metal–Hydride Clusters [mdpi.com]

- 6. Computational Description of Alkylated Iron-Sulfur Organometallic Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal-spqeo.org.ua [journal-spqeo.org.ua]

An In-depth Technical Guide to Electronic Band Structure Calculations for Crystalline α-As₄S₃ (Realgar)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to determine the electronic band structure of crystalline α-As₄S₃, commonly known as the mineral realgar. Understanding the electronic properties of this arsenic sulfide (B99878) compound is crucial for evaluating its potential in various applications, including semiconductor devices and pharmaceutical research.

Introduction to α-As₄S₃ (Realgar)

Realgar (α-As₄S₄) is a monoclinic arsenic sulfide mineral characterized by its striking orange-red color.[1] Its crystal structure is composed of discrete, covalently bonded As₄S₄ molecules held together by van der Waals forces.[2][3] Each molecule consists of four arsenic and four sulfur atoms.[4] The electronic structure of such a material dictates its optical and electrical properties, including its conductivity and light absorption characteristics, which are fundamental to its behavior and potential applications. Electronic band structure calculations, therefore, provide essential insights into these properties at a quantum mechanical level.[5]

Theoretical Framework: Density Functional Theory (DFT)

The primary theoretical tool for electronic structure calculations in solid-state physics and quantum chemistry is Density Functional Theory (DFT).[6][7][8] DFT maps the complex many-body problem of interacting electrons onto a more manageable system of non-interacting electrons moving in an effective potential.[9] This approach allows for the calculation of the electronic ground state energy and electron density of a system, from which other properties, including the electronic band structure, can be derived.[5][8]

For crystalline solids like α-As₄S₃, DFT calculations are typically performed using a plane-wave basis set within a periodic boundary condition framework.[9] The choice of the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and correlation, is critical to the accuracy of the results.[6]

Computational Protocols

The following section details a generalized protocol for performing DFT-based electronic band structure calculations for α-As₄S₃, based on standard practices in computational materials science.

3.1. Structural Optimization The first step is to obtain an accurate crystal structure. This involves a geometry optimization where the lattice parameters and atomic positions of the α-As₄S₃ unit cell are relaxed to minimize the total energy and interatomic forces.

-

Input: Initial crystallographic data (lattice parameters, space group, and atomic coordinates).

-

Procedure: A self-consistent field (SCF) calculation is performed iteratively, adjusting the atomic positions and cell dimensions until the forces on the atoms and the stress on the unit cell are below a defined convergence threshold.

-

Typical Software: VASP, Quantum ESPRESSO, CASTEP.[7][10][11]

3.2. Self-Consistent Field (SCF) Calculation With the optimized crystal structure, a high-precision SCF calculation is run to determine the ground state electronic charge density.

-

Exchange-Correlation Functional:

-

Generalized Gradient Approximation (GGA): Functionals like Perdew-Burke-Ernzerhof (PBE) are computationally efficient and widely used for structural optimization.[12] However, they are known to underestimate band gaps.[13][14]

-

Hybrid Functionals: Functionals such as Heyd-Scuseria-Ernzerhof (HSE06) mix a portion of exact Hartree-Fock exchange with a GGA functional.[13][14] This approach yields more accurate band gaps but is significantly more computationally demanding.[10][14]

-

-

Pseudopotentials: To reduce computational cost, core electrons are often treated using pseudopotentials (e.g., Projector-Augmented Wave (PAW) or Ultrasoft) which model their interaction with the valence electrons.

-

Plane-Wave Cutoff Energy: A kinetic energy cutoff must be chosen to truncate the plane-wave basis set. This value must be converged to ensure the total energy is stable with respect to the basis set size.

-

k-point Sampling: The Brillouin zone is sampled using a grid of k-points (e.g., a Monkhorst-Pack mesh). The density of this grid must also be converged.

3.3. Band Structure Calculation Following the SCF calculation, a non-self-consistent field calculation is performed to determine the electronic eigenvalues along high-symmetry paths within the first Brillouin zone.

-

Procedure: The charge density from the converged SCF run is kept fixed. The Kohn-Sham equations are then solved for a series of k-points that define specific paths between high-symmetry points (e.g., Γ, X, M, A).

-

Output: The energy eigenvalues for each band at each k-point along the chosen path. Plotting these eigenvalues versus the k-point path generates the electronic band structure diagram.

3.4. Density of States (DOS) Calculation To complement the band structure, the Density of States (DOS) is calculated. The DOS provides information on the number of available electronic states at each energy level.

-

Procedure: A dense k-point grid is used in a non-self-consistent calculation to obtain a statistically accurate representation of the states across the Brillouin zone. Partial DOS (PDOS) can also be calculated to resolve the contributions of different atomic orbitals (e.g., As-4p, S-3p) to the electronic bands.

Data Presentation

Quantitative data for α-As₄S₃ is summarized below. Note that calculated electronic properties are highly dependent on the chosen computational parameters, particularly the exchange-correlation functional.

Table 1: Crystal Structure of α-As₄S₃ (Realgar)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/n (No. 14) | [1] |

| a | 9.325(3) Å | [1] |

| b | 13.571(5) Å | [1] |

| c | 6.587(3) Å | [1] |

| β | 106.43° | [1] |

| Z (Formula units per cell) | 16 | [1] |

Table 2: Summary of Typical Computational Parameters for As-S Systems

| Parameter | Typical Value/Method | Purpose |

| DFT Code | VASP, Quantum ESPRESSO | Solves the Kohn-Sham equations |

| Exchange-Correlation | PBE (GGA), HSE06 (Hybrid) | Approximates electron exchange and correlation |

| Pseudopotentials | PAW, Ultrasoft | Models core electrons to simplify calculation |

| Energy Cutoff | ~300-500 eV | Defines the size of the plane-wave basis set |

| k-point Mesh (SCF) | e.g., 4x4x4 Monkhorst-Pack | Samples the Brillouin zone for ground state calculation |

| Convergence (Energy) | 10⁻⁶ - 10⁻⁸ eV/atom | Defines the precision of the SCF cycle |

| Convergence (Forces) | < 0.01 - 0.02 eV/Å | Defines the precision for structural relaxation |

Mandatory Visualization

The following diagrams illustrate the workflow and logical relationships inherent in electronic band structure calculations.

Caption: A typical workflow for DFT-based electronic band structure and DOS calculations.

Caption: Logical relationship of key inputs and outputs for a core DFT calculation.

References

- 1. Realgar - Wikipedia [en.wikipedia.org]

- 2. minsocam.org [minsocam.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Electronic band structure - Wikipedia [en.wikipedia.org]

- 6. cdmf.org.br [cdmf.org.br]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. susi.theochem.tuwien.ac.at [susi.theochem.tuwien.ac.at]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Comparing LDA-1/2, HSE03, HSE06 and G₀W₀ approaches for band gap calculations of alloys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 15. researchgate.net [researchgate.net]

solubility and dissolution kinetics of tetraarsenic trisulfide

An In-depth Technical Guide on the Solubility and Dissolution Kinetics of Tetraarsenic Trisulfide

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the (As₄S₃), also known as the mineral dimorphite. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the physicochemical properties and biological implications of this arsenic sulfide (B99878).

A critical review of the existing literature reveals that specific quantitative data on the (As₄S₃) is scarce. The majority of research has focused on the more common arsenic trisulfide (As₂S₃, orpiment). Therefore, this guide presents the available data for As₄S₃ and supplements it with more extensive data from studies on As₂S₃ to provide a broader context for the behavior of arsenic sulfides. The biological effects of dissolved arsenic species, including their impact on cellular signaling pathways, are also discussed, given their relevance to drug development.

Physicochemical Properties of Arsenic Sulfides

This compound (As₄S₃) and arsenic trisulfide (As₂S₃) are distinct crystalline forms of arsenic sulfide with different molecular structures and properties.

Table 1: Physicochemical Properties of this compound (As₄S₃) and Arsenic Trisulfide (As₂S₃)

| Property | This compound (As₄S₃) | Arsenic Trisulfide (As₂S₃) |

| Common Mineral Name | Dimorphite[1] | Orpiment[2][3] |

| Molecular Formula | As₄S₃[1][4] | As₂S₃[2][3] |

| Molecular Weight | 395.9 g/mol [4] | 246.02 g/mol [3] |

| Appearance | Orange-yellow prismatic crystals[5] | Yellow to orange crystals[3] |

| Crystal System | Orthorhombic[1][5] | Monoclinic[3] |

| Density | 3.500 g/cm³ (calculated)[5] | 3.43 g/cm³[2][3] |

| Melting Point | Polymorphic transformation occurs[1] | 310 °C[2][3] |

| Boiling Point | Not available | 707 °C[2][3] |

| Hardness (Mohs) | 1-2[5] | 1.5 - 2.0[2] |

Solubility of Arsenic Sulfides

The solubility of arsenic sulfides is generally low in water but increases significantly in alkaline solutions.

Qualitative Solubility

This compound's solubility information is limited. However, like other arsenic sulfides, it is expected to be poorly soluble in water and more soluble in alkaline and certain acidic conditions. Arsenic trisulfide (As₂S₃) is insoluble in water and hydrochloric acid but is soluble in nitric acid, alkali sulfide, and ammonia (B1221849) solutions[2][6].

Quantitative Solubility of Arsenic Trisulfide (As₂S₃)

Due to the lack of specific quantitative solubility data for As₄S₃, the data for As₂S₃ is presented as a reference. The dissolution of As₂S₃ in water is very low. In O₂-free, dilute sulfide-bearing solutions, the predominant dissolved arsenic species are H₃AsO₃⁰ and H₂As₃S₆⁻[7]. The solubility is limited by the following reactions[7]:

-

0.5 As₂S₃ + 3 H₂O ⇌ H₃AsO₃⁰ + 1.5 HS⁻ + 1.5 H⁺

-

1.5 As₂S₃ + 1.5 HS⁻ + 0.5 H⁺ ⇌ H₂As₃S₆⁻

In acidic, sulfide-deficient solutions, the dissolution of amorphous As₂S₃ is described by[7]:

-

0.5 As₂S₃(am) + 3 H₂O ⇌ H₃AsO₃⁰ + 1.5 H₂S⁰

Table 2: Logarithms of Equilibrium Constants for Amorphous As₂S₃ Dissolution [7]

| Temperature (°C) | log K (Sulfide-deficient) | log K (Excess sulfide) |

| 25 | -11.9 ± 0.3 | -5.0 ± 0.3 |

| 40 | -11.2 ± 0.2 | -5.1 ± 0.3 |

| 60 | -10.2 ± 0.1 | -4.9 ± 0.2 |

| 90 | -9.0 ± 0.2 | -4.1 ± 0.1 |

Dissolution Kinetics of Arsenic Sulfides

The dissolution of arsenic sulfides is a kinetically slow process influenced by several environmental factors.

Factors Influencing Dissolution Rate

-

pH : The dissolution rate of As₂S₃ is highly dependent on pH, with an increase in pH promoting the dissolution rate under anaerobic conditions[8].

-

Dissolved Oxygen : The presence of dissolved oxygen increases the rate of arsenic and sulfur release from arsenic trisulfide[9].

-

Temperature : Higher temperatures lead to an increased release of arsenic from orpiment[9].

-

Crystallinity : Amorphous arsenic trisulfide has a much faster dissolution rate than its crystalline form, orpiment[9].

Kinetic Models for Arsenic Trisulfide (As₂S₃)

For the dissolution of amorphous As₂S₃ under nitrogen-purged conditions, the dissolution rate as a function of pH is described by the expression[8]: rate (μM h⁻¹) = 0.9 + 610[OH⁻]⁰.³

The rate-limiting step in the arsenic release process from As₂S₃ is suggested to be the surface chemical reaction[9].

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a sparingly soluble solid.

-

Preparation : Ensure the purity of both the solvent (e.g., deionized water, buffer solution) and the solute (this compound).

-

Saturation : Add an excess amount of the solid this compound to the solvent in a sealed container (a "shake flask").

-

Equilibration : Agitate the mixture at a constant, controlled temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation[8].

-

Phase Separation : Separate the solid and liquid phases. This is a critical step and can be achieved by centrifugation followed by filtration through a fine-pored membrane filter (e.g., 0.22 µm)[8].

-

Analysis : Accurately determine the concentration of dissolved arsenic in the filtrate using a validated analytical method such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

-

Calculation : Calculate the solubility from the measured concentration of the dissolved arsenic.

Determination of Dissolution Kinetics (Batch Reactor)

This protocol describes a general method for studying the dissolution rate of arsenic sulfides.

-

Reactor Setup : Use a temperature-controlled batch reactor equipped with a stirrer for constant agitation.

-

Reaction Medium : Add a known volume of the desired dissolution medium (e.g., a buffer solution with a specific pH and dissolved oxygen concentration) to the reactor.

-

Initiation : Introduce a precisely weighed amount of this compound powder of a known particle size into the reactor to start the experiment.

-

Sampling : Withdraw aliquots of the solution at specific time intervals. The samples should be immediately filtered to remove any solid particles.

-

Analysis : Analyze the arsenic concentration in the filtered samples over time using an appropriate analytical technique.

-

Data Analysis : Plot the concentration of dissolved arsenic versus time to determine the dissolution rate. The data can be fitted to various kinetic models to determine the reaction order and rate constant[10][11].

Arsenic Speciation Analysis by HPLC-ICP-MS

This method allows for the separation and quantification of different arsenic species (e.g., As(III), As(V)).

-

Sample Preparation : Filter the aqueous sample to remove particulates. Depending on the matrix, further sample cleanup or dilution may be necessary[12].

-

Chromatographic Separation :

-

HPLC System : Use a high-performance liquid chromatography (HPLC) system.

-

Column : Anion-exchange columns are commonly used for separating inorganic arsenic species[3][13].

-

Mobile Phase : A gradient of ammonium (B1175870) carbonate or similar buffer is typically used to elute the arsenic species[3].

-

-

Detection :

-

ICP-MS System : The eluent from the HPLC is directly introduced into an Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).

-

Detection : The ICP-MS provides highly sensitive and element-specific detection of arsenic[14].

-

-

Quantification : Use external calibration with standards of known concentrations for each arsenic species to quantify their amounts in the sample[3].

Visualization of Workflows and Pathways

Experimental Workflow for Dissolution Kinetics

Caption: A generalized workflow for determining the dissolution kinetics of this compound.

Factors Influencing Arsenic Sulfide Dissolution

Caption: Key factors that influence the rate of arsenic sulfide dissolution.

Biological Implications and Signaling Pathways

While the dissolution of this compound itself is a chemical process, the resulting dissolved arsenic species have significant biological effects, which are of particular interest in drug development. Studies on arsenic sulfides, including tetraarsenic tetrasulfide (As₄S₄), have shown that they can induce apoptosis (programmed cell death) and differentiation in cancer cells, particularly in acute promyelocytic leukemia (APL)[4]. These effects are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival. In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins (IκB). Various stimuli can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. Some arsenic compounds have been shown to inhibit the NF-κB signaling pathway, which can contribute to the induction of apoptosis in cancer cells[4].

Caption: Simplified NF-κB signaling pathway and the inhibitory effect of dissolved arsenic species.

p53 Signaling Pathway

The p53 protein is a tumor suppressor often referred to as the "guardian of the genome". In response to cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for repair or initiate apoptosis if the damage is irreparable[15][16]. Studies have indicated that arsenic compounds can up-regulate the expression of p53, thereby promoting apoptosis in cancer cells[4].

Caption: The p53 signaling pathway and its activation by dissolved arsenic species leading to apoptosis.

Conclusion

This technical guide has synthesized the available information on the . While specific quantitative data for As₄S₃ remains limited, the behavior of the more extensively studied As₂S₃ provides valuable insights into the factors governing the dissolution of arsenic sulfides, namely pH, dissolved oxygen, and temperature. The detailed experimental protocols provided herein offer a framework for conducting further research to fill the existing data gaps for As₄S₃. Furthermore, the elucidation of the role of dissolved arsenic species in modulating key cellular signaling pathways, such as NF-κB and p53, underscores the importance of understanding the dissolution characteristics of these compounds for applications in drug development and environmental science.

References

- 1. researchgate.net [researchgate.net]

- 2. Arsenic trisulfide - CAMEO [cameo.mfa.org]

- 3. Arsenic trisulfide - Wikipedia [en.wikipedia.org]

- 4. This compound | As4S3 | CID 139324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Paradimorphite, beta-As4S3, a vintage new mineral from Solfatara di Pozzuoli and Vesuvius, Napoli, Italy [iris.cnr.it]

- 6. ARSENIC TRISULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. azom.com [azom.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. Effects of aging and pH on dissolution kinetics and stability of chloropyromorphite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journalssystem.com [journalssystem.com]

- 12. researchgate.net [researchgate.net]

- 13. egyankosh.ac.in [egyankosh.ac.in]

- 14. BioKB - Entity - GO:0008625 [biokb.lcsb.uni.lu]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. cusabio.com [cusabio.com]

A Historical and Technical Guide to Arsenic Sulfide Compounds in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic, an element that has captivated and terrified humanity for centuries, holds a unique and paradoxical place in the annals of science and medicine. While notoriously known as a potent poison, its compounds, particularly the sulfide (B99878) minerals realgar (As₄S₄) and orpiment (As₂S₃), have been utilized as therapeutic agents for millennia.[1][2] This technical guide delves into the historical scientific studies of arsenic sulfide compounds, offering a detailed examination of their early applications, the evolution of their scientific understanding, and the experimental methodologies that defined their study. From their use in traditional Chinese medicine to their pivotal role in the dawn of chemotherapy, this document provides a comprehensive overview for researchers, scientists, and drug development professionals seeking to understand the historical context of these remarkable and hazardous substances.

Historical Applications and Early Studies

The use of arsenic sulfide compounds in medicine dates back to antiquity. The Greek physician Galen (129–210 AD) recommended arsenic sulfide for treating ulcers.[1] In traditional Chinese medicine, the use of arsenic-containing substances can be traced back as far as 200 BC.[1] Realgar, known as xiong huang, and orpiment were key components in various remedies.[2][3]

The 19th century saw a surge in the use of arsenicals in Western medicine. Fowler's solution, a 1% potassium arsenite solution, was widely prescribed for a variety of ailments, including leukemia.[1][4] This period also saw the use of arsenical pastes for the topical treatment of skin cancers.[4] However, it was the pioneering work of Paul Ehrlich in the early 20th century that marked a turning point in the scientific study of arsenicals. His quest for a "magic bullet" to selectively target pathogens led to the synthesis of hundreds of organoarsenic compounds, culminating in the development of Salvarsan (arsphenamine) in 1909, the first effective treatment for syphilis.[1][5][6] This groundbreaking work laid the foundation for modern chemotherapy.[1]

Quantitative Data from Historical Studies

Quantitative data from early studies on arsenic sulfide compounds is often sparse and lacks the rigorous statistical analysis of modern research. However, historical texts and early scientific papers provide some valuable insights into dosages and toxicological profiles.

| Compound | Application/Study | Dosage/Concentration | Reported Effects/Observations | Source |

| Realgar (As₄S₄) | Traditional Chinese Medicine (Internal Use) | 0.2 - 0.4 grams, decocted in water, up to twice daily. | Used to kill intestinal parasites and treat sore throats. | [7] |

| Realgar (As₄S₄) | Traditional Chinese Medicine (Topical Use) | Larger, unspecified doses in powder form. | Applied to treat swelling, abscesses, and other skin disorders. | [7] |

| Fowler's Solution (1% Potassium Arsenite) | Treatment of Leukemia (1878) | Not specified in retrieved sources. | Found to be effective in lowering white blood cell count. | [4] |

| Arsenic Trioxide (As₂O₃) | Acute Promyelocytic Leukemia (APL) (1970s, China) | Solution of As₂O₃. | Produced complete remission in about two-thirds of patients. | [1] |

| Salvarsan (Arsphenamine) | Treatment of Syphilis (Early 20th Century) | Compound 606 in Ehrlich's series. | First effective chemotherapeutic agent for syphilis. | [1][5] |

Toxicological Data:

| Compound | Test | LD₅₀ (Oral, Mice) | Source |

| Arsenic Trioxide (As₂O₃) | Acute Toxicity | 33-39 mg/kg | [5] |

| Realgar (As₄S₄) | Acute Toxicity | 3.2 g/kg | [5] |

Experimental Protocols

Preparation of Arsenic Sulfide Compounds (Historical Context)

Detailed protocols for the medicinal preparation of arsenic sulfides in the 19th and early 20th centuries are not well-documented in the same way modern pharmaceuticals are. However, methods for synthesizing arsenic sulfide pigments were well-established and likely formed the basis for the raw materials used in medicine. These methods generally involved either dry or wet processes.

Dry Process (Sublimation): This was a common method for producing artificial orpiment and realgar.

-

Starting Materials: Arsenic trioxide (As₂O₃) and sulfur (S) were the primary reactants. Natural orpiment could also be used as a starting material to be purified or modified.[3][8]

-

Apparatus: A sublimation apparatus, typically consisting of a heating vessel and a collection chamber, was used.

-

Procedure:

-

The arsenic trioxide and sulfur were mixed in desired proportions.

-

The mixture was heated strongly in the vessel.

-

The resulting arsenic sulfide vapor would sublime and then condense in the cooler collection chamber, forming a solid deposit.

-

The color of the final product (yellow for orpiment, orange-red for realgar) depended on the ratio of arsenic to sulfur and the heating conditions.[8]

-

Wet Process: This method involved the precipitation of arsenic sulfide from an aqueous solution.

-

Starting Materials: A soluble arsenic compound (e.g., arsenic trioxide dissolved in hydrochloric acid) and a source of sulfide ions (e.g., hydrogen sulfide gas, H₂S).[9]

-

Procedure:

-

An acidic solution of the arsenic compound was prepared.

-

Hydrogen sulfide gas was bubbled through the solution.

-

Arsenic trisulfide (As₂S₃), a yellow precipitate, would form.[9]

-

The precipitate was then collected, washed, and dried.

-

For medicinal use, the resulting arsenic sulfide powder would likely have been finely ground and mixed with other ingredients, such as in traditional Chinese medicine formulations, or suspended in a liquid for administration.

Historical Analytical Methods for Arsenic Detection

The 19th century saw the development of highly sensitive tests for arsenic, primarily driven by the need for forensic analysis in poisoning cases.

The Marsh Test (Developed 1836): This test was a significant breakthrough in forensic toxicology.

-

Principle: Arsenic in a sample is converted to arsine gas (AsH₃), which is then decomposed by heat to produce a metallic arsenic mirror.[9]

-

Apparatus: A gas generation flask (containing the sample, arsenic-free zinc, and acid), a drying tube, and a heated glass tube.[10]

-

Procedure:

-

The sample (e.g., tissue, fluid) is placed in the flask with arsenic-free zinc and sulfuric acid.

-

If arsenic is present, it is reduced to arsine gas, which mixes with the hydrogen gas also produced.

-

The gas mixture is passed through a drying tube (e.g., containing calcium chloride).

-

The dried gas is then passed through a narrow glass tube that is heated.

-

The arsine decomposes upon heating, depositing a silvery-black mirror of metallic arsenic on the cooler part of the tube.[9][11]

-

The presence of antimony could give a false positive, but the arsenic mirror is soluble in sodium hypochlorite (B82951) solution, while the antimony mirror is not.[9]

-

The Gutzeit Test: A simpler and more portable test for arsenic.

-

Principle: Arsine gas is generated and reacts with a test paper impregnated with a mercuric salt to produce a colored stain.[12][13]

-

Apparatus: A gas generation bottle, a glass tube, and mercuric chloride test paper.[13]

-

Procedure:

-

The sample is placed in the bottle with a reducing agent (like stannous chloride), zinc, and hydrochloric acid to convert any arsenic to arsine gas.[12]

-

The gas is allowed to pass through a tube containing cotton moistened with lead acetate (B1210297) to remove any hydrogen sulfide interference.

-

The arsine gas then comes into contact with the mercuric chloride paper, producing a yellow to brown stain.[12]

-

The intensity of the stain is proportional to the amount of arsenic present and could be compared to standard stains.[12]

-

Visualizations of Historical Concepts

Experimental Workflow: The Marsh Test for Arsenic Detection

Caption: Workflow of the historical Marsh test for arsenic detection.

Logical Relationship: Historical Hypothesis of Arsenical Toxicity

Caption: Early 20th-century hypothesis of arsenical toxicity mechanism.

Conclusion

The historical study of arsenic sulfide compounds reveals a fascinating journey from ancient remedies to the foundations of modern pharmacology. While the toxicity of these substances is undeniable, their historical application spurred significant scientific advancements, particularly in the fields of chemotherapy and analytical chemistry. For contemporary researchers, this historical perspective offers valuable context for understanding the complex biological activities of arsenic and serves as a reminder of the enduring quest to harness the power of potent natural compounds for therapeutic purposes. The detailed methodologies of early pioneers like Paul Ehrlich and the development of sensitive analytical tests like the Marsh test underscore the importance of rigorous experimental design and validation, principles that remain at the core of scientific research today.

References

- 1. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mineral arsenicals in traditional medicines: Orpiment, realgar, and arsenolite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eclecticlight.co [eclecticlight.co]

- 4. Arsenic Exposure and Toxicology: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Contributions of Paul Ehrlich to Pharmacology: A Tribute on the Occasion of the Centenary of His Nobel Prize - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paul Ehrlich | Science History Institute [sciencehistory.org]

- 7. Sciencemadness Discussion Board - Marsh test : classical test for arsenic detection - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. chimia.ch [chimia.ch]

- 9. Marsh test - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Marsh test | Research Starters | EBSCO Research [ebsco.com]

- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 13. learnaboutpharma.com [learnaboutpharma.com]

An In-depth Technical Guide to Phase Transitions in the Arsenic-Sulfur System Near As₄S₃

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions observed in the arsenic-sulfur system with a composition near As₄S₃, commonly known as dimorphite. This document details the experimental protocols for synthesis and characterization, presents key quantitative data in a structured format, and visualizes the experimental workflows and phase relationships.

Introduction

The arsenic-sulfur compound As₄S₃, or dimorphite, is known to exist in at least three distinct phases: a low-temperature β-phase, a high-temperature α-phase, and a plastic crystalline γ-phase. Understanding the transitions between these polymorphs is crucial for applications in materials science, geology, and potentially in the development of novel therapeutic delivery systems, given the historical and ongoing research into arsenic compounds in medicine. This guide synthesizes crystallographic and thermal analysis data to provide a detailed technical resource for researchers in the field.

Experimental Protocols

The study of phase transitions in As₄S₃ involves the synthesis of the material followed by characterization using thermal analysis and X-ray diffraction.

2.1. Synthesis of Crystalline As₄S₃

A common method for synthesizing crystalline arsenic sulfides is through the reaction of high-purity elemental arsenic and sulfur in an evacuated and sealed quartz ampoule. The process can be broadly divided into the formation of a glassy material and subsequent annealing to induce crystallization.

-

Materials and Equipment:

-

High-purity (99.999% or greater) elemental arsenic and sulfur.

-

Quartz ampoules.

-

Vacuum pump capable of reaching at least 10⁻⁴ Torr.

-

High-temperature tube furnace with programmable temperature control.

-

Rocking or rotating furnace mechanism (for homogenization).

-

-

Procedure for Glassy As₄S₃ Precursor Synthesis:

-

Stoichiometric amounts of arsenic and sulfur are weighed and loaded into a clean quartz ampoule.

-

The ampoule is connected to a vacuum system and evacuated to a pressure of 10⁻⁴ Torr or lower.

-

The ampoule is sealed under vacuum using a high-temperature torch.

-

The sealed ampoule is placed in a rocking or rotating tube furnace.

-

The furnace is slowly heated to a temperature above the melting points of the elements (typically 600-700°C) to ensure a homogeneous melt.

-

The melt is held at this temperature for several hours to ensure complete reaction and homogenization.

-

The ampoule is then quenched in water or air to form a glassy, amorphous solid.

-

-

Procedure for Crystallization via Annealing:

-

The glassy As₄S₃ precursor is placed in a programmable furnace.

-

To obtain the desired polymorph, the glass is annealed at a specific temperature below its melting point. The α- and β-phases of dimorphite can be obtained through controlled thermal treatment. While specific annealing profiles can vary, holding the material at a temperature just below the β to α transition temperature (around 130-140°C) for an extended period can promote the formation of the crystalline β-phase. Subsequent heating above the transition temperature will yield the α-phase.

-

2.2. Differential Scanning Calorimetry (DSC)

DSC is employed to determine the temperatures and enthalpies of the phase transitions.

-

Instrumentation: A differential scanning calorimeter with a suitable temperature range (e.g., up to 600°C).

-

Sample Preparation: A small amount of the synthesized crystalline As₄S₃ (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

Experimental Parameters:

-

Temperature Program: The sample is heated at a constant rate, typically 10 K/min.

-

Atmosphere: The sample chamber is continuously flushed with an inert gas, such as dry helium or nitrogen, to prevent oxidation.

-

Calibration: The instrument is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

2.3. Powder X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the sample at different temperatures and to determine their crystal structures.

-

Instrumentation: A powder X-ray diffractometer, potentially with a non-ambient stage for high-temperature measurements.

-

Sample Preparation: The crystalline As₄S₃ is finely ground to a powder to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

-

Typical Data Collection Parameters:

-

Radiation Source: Cu Kα (λ = 1.5418 Å) is commonly used.

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 10° to 80°.

-

Step Size: 0.02°.

-

Scan Speed/Time per Step: A slow scan speed (e.g., 0.5°/min) or a longer time per step is used to obtain high-quality data for structural analysis.

-

Quantitative Data

The following tables summarize the key quantitative data for the phase transitions and crystal structures of As₄S₃ polymorphs.

Table 1: Phase Transition Temperatures and Enthalpies for As₄S₃

| Transition | Temperature (K) | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Entropy (ΔS) (J/mol·K) |

| β → α | 422 ± 0.5 | 149 ± 0.5 | 1.44 ± 0.02 | 3.34 |

| α → γ (plastic) | 432 ± 0.5 | 159 ± 0.5 | 7.32 ± 0.05 | 16.94 |

| Melting | 491 | 218 | 1.64 ± 0.05 | 3.34 |

Data sourced from Chattopadhyay et al. (1983).

Table 2: Crystallographic Data for As₄S₃ Polymorphs

| Parameter | α-Dimorphite | β-Dimorphite |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pnma | Pnma |

| a (Å) | 9.12 | 11.21 |

| b (Å) | 7.99 | 9.90 |

| c (Å) | 10.10 | 6.58 |

| Z (formula units/cell) | 4 | 4 |

Data for α-dimorphite from Whitfield (1970) and β-dimorphite from Whitfield (1973).

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of As₄S₃ phase transitions.

4.2. Phase Transition Pathway

The relationship between the different phases of As₄S₃ as a function of temperature is depicted below.

Conclusion

The arsenic-sulfur system near the As₄S₃ composition exhibits a series of well-defined, temperature-dependent phase transitions. The low-temperature β-phase transforms to the high-temperature α-phase at approximately 149°C, followed by a transition to a plastic crystalline γ-phase at 159°C, before melting at 218°C. These transitions are characterized by distinct thermal and structural signatures that can be reliably measured using standard laboratory techniques. The detailed protocols and data presented in this guide serve as a valuable resource for researchers investigating the fundamental properties and potential applications of this interesting material system.

Spectroscopic Properties of Tetraarsenic Trisulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraarsenic trisulfide (As₄S₃), also known as the mineral dimorphite, is a cage-like molecule with a unique structure that gives rise to distinct spectroscopic properties. This technical guide provides an in-depth overview of the spectroscopic characteristics of As₄S₃, focusing on Raman, Infrared (IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding these properties is crucial for the identification, characterization, and quality control of this compound in various applications, including pharmaceutical research where arsenic-containing compounds are investigated for their therapeutic potential.

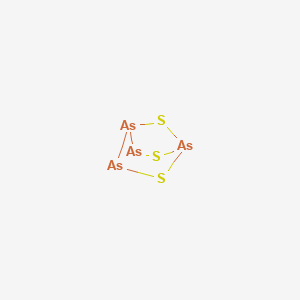

Molecular Structure of this compound

This compound possesses a cage-like structure with C₃ᵥ symmetry. The molecule consists of a triangular base of three arsenic atoms and an apical arsenic atom. Three sulfur atoms bridge the apical arsenic to each of the basal arsenic atoms.

Caption: Molecular structure of this compound (As₄S₃).

Raman Spectroscopy

Raman spectroscopy is a powerful technique for characterizing the vibrational modes of As₄S₃. The Raman spectrum is sensitive to the molecular structure and symmetry, providing a unique fingerprint for the compound.

Data Presentation

The following table summarizes the characteristic Raman peaks observed for this compound.

| Raman Shift (cm⁻¹) | Assignment (Tentative) |

| ~189 | As-As stretching |

| ~234 | As-As stretching |

| ~345 | As-S stretching |

| ~360 | As-S stretching |

Note: The peak assignments are based on the general understanding of arsenic sulfide (B99878) vibrational modes.

Experimental Protocol

A typical experimental setup for obtaining the Raman spectrum of a solid sample of this compound is as follows:

-

Sample Preparation: A small amount of powdered As₄S₃ is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A micro-Raman spectrometer is used, equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered light is collected and passed through a filter to remove the Rayleigh scattering.

-

The Raman scattered light is dispersed by a grating and detected by a CCD camera.

-

Spectra are typically collected over a range of 100-1000 cm⁻¹.

-

Multiple scans may be averaged to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum is processed to identify the peak positions and intensities.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule that are IR-active. For As₄S₃, the IR spectrum provides complementary information to the Raman spectrum.

Data Presentation

| Wavenumber Range (cm⁻¹) | Expected Vibrational Modes |

| 400 - 200 | As-S stretching and bending modes |

| < 200 | As-As stretching and lattice modes |

Experimental Protocol

The following outlines a general procedure for acquiring an IR spectrum of solid As₄S₃:

-

Sample Preparation:

-

KBr Pellet: A small amount of As₄S₃ is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

Nujol Mull: The As₄S₃ powder is mixed with Nujol (a mineral oil) to form a mull, which is then placed between two KBr or CsI plates.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the KBr pellet or Nujol is first recorded.

-

The sample is then placed in the spectrometer's beam path.

-

The spectrum is recorded, typically in the range of 4000-200 cm⁻¹.

-

-

Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For semiconductors like arsenic sulfides, the absorption edge in the UV-Vis spectrum can be used to determine the optical band gap.

Data Presentation

Quantitative UV-Vis absorption data for this compound is not explicitly detailed in the surveyed literature. For related arsenic sulfide materials, such as amorphous As₂S₃ thin films, the absorption edge is typically in the visible region.[1] It is expected that As₄S₃ would also exhibit strong absorption in the UV and blue-green regions of the visible spectrum.

| Wavelength Range (nm) | Expected Feature |

| < 500 | Strong absorption due to electronic transitions |

Experimental Protocol

The UV-Vis spectrum of As₄S₃ can be measured on thin films or as a diffuse reflectance spectrum of the powder.

-

Sample Preparation:

-

Thin Film: A thin film of As₄S₃ can be deposited on a transparent substrate (e.g., quartz) by techniques such as thermal evaporation.

-

Powder (Diffuse Reflectance): The powdered As₄S₃ sample is placed in a sample holder. Barium sulfate (B86663) or a similar highly reflective material is used as a reference.

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer with a diffuse reflectance accessory is used for powder samples.

-

Data Acquisition:

-

A baseline is recorded using the reference material.

-

The spectrum of the As₄S₃ sample is then recorded over a range of approximately 200-800 nm.

-

-

Data Analysis: The reflectance data can be converted to absorbance using the Kubelka-Munk function. The optical band gap can be estimated from a Tauc plot.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure. For this compound, ⁷⁵As NMR would be the most informative nucleus to probe.

Data Presentation

A thorough search of the scientific literature did not yield any published solid-state ⁷⁵As NMR data for this compound. The ⁷⁵As nucleus is a quadrupolar nucleus (spin I = 3/2), which often leads to very broad signals in the solid state, making it challenging to obtain high-resolution spectra. While ⁷⁵As NMR has been used to study various arsenic species in solution, its application to solid, cage-like structures like As₄S₃ appears to be limited.[2]

Experimental Protocol

A hypothetical experimental approach for solid-state ⁷⁵As NMR of As₄S₃ would involve:

-

Sample Preparation: A powdered sample of As₄S₃ is packed into an NMR rotor.

-

Instrumentation: A high-field solid-state NMR spectrometer would be required to mitigate some of the quadrupolar broadening. A specialized probe capable of magic-angle spinning (MAS) would also be necessary.

-